N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylthioacetamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the hydroxyphenyl moiety.
Introduction of the phenylthioacetamide group: This could be done through a nucleophilic substitution reaction where a phenylthio group is introduced, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted phenylthioacetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide: Lacks the phenylthio group.
N-(4-hydroxyphenyl)-2-(phenylthio)acetamide: Lacks the benzo[d]thiazole moiety.
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thioacetamide: Similar structure but different functional groups.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is unique due to the combination of its benzo[d]thiazole, hydroxyphenyl, and phenylthioacetamide groups, which may confer unique biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJEGRDMOXWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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